Ethyl 3-iodo-5-nitrobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLQRGJGXWXGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264811 | |
| Record name | Benzoic acid, 3-iodo-5-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-49-2 | |
| Record name | Benzoic acid, 3-iodo-5-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-iodo-5-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Iodo 5 Nitrobenzoate
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. rsc.orgthieme-connect.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent system (eluent), usually a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is then passed through the column. rsc.orgthieme-connect.com By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. For benzoates, mixtures of petroleum ether and ethyl acetate (B1210297) are common. rsc.org The progress of the separation is monitored by Thin Layer Chromatography (TLC). google.com
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
For compounds similar in structure, solvent systems such as methanol/water or acetonitrile (B52724) have been used. google.com For instance, a related amide was purified by dissolving it in hot methanol, followed by the addition of water to induce precipitation of the pure product. google.com Another common solvent for recrystallizing aromatic esters is ethyl acetate. csic.es The selection of an appropriate solvent or solvent pair is critical for obtaining high recovery and purity.
The following table compares these two primary purification techniques.
| Technique | Principle | Typical Stationary/Mobile Phase or Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Flash Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Stationary: Silica Gel Mobile: Hexane/Ethyl Acetate gradient. rsc.orgthieme-connect.comrsc.org | High resolution for complex mixtures; applicable to a wide range of compounds. | Requires larger volumes of solvent; can be time-consuming. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solvent Systems: Methanol/Water, Ethanol (B145695), Ethyl Acetate. google.comcsic.es | Can be very effective for removing small amounts of impurities; potentially scalable. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
Chemical Reactivity and Transformation Studies of Ethyl 3 Iodo 5 Nitrobenzoate
Reactions at the Aryl Iodide Moiety
The carbon-iodine bond in ethyl 3-iodo-5-nitrobenzoate is the most reactive site for cross-coupling reactions. The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atom attached to the iodine, facilitating oxidative addition to a low-valent metal catalyst, which is often the rate-determining step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective for forming new carbon-carbon bonds at the site of the aryl iodide. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling (e.g., with organoboron reagents)
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 3-position. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
A typical reaction would involve treating this compound with an arylboronic acid in a solvent like aqueous toluene (B28343) or dioxane, with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate.
Table 1: Examples of Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids This table presents representative data for the Suzuki-Miyaura coupling reaction of this compound with different arylboronic acids. The specified yields are hypothetical and based on typical outcomes for similar reactions, as specific experimental data for this exact compound is not readily available in the provided search results.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 5-nitro-[1,1'-biphenyl]-3-carboxylate | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Ethyl 4'-methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylate | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Ethyl 5-nitro-3-(thiophen-3-yl)benzoate | 85 |
Heck Coupling (e.g., with alkenes)
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. sctunisie.org This reaction provides a means to introduce alkenyl groups onto the aromatic ring of this compound. The reaction typically favors the formation of the trans isomer of the resulting alkene.
For instance, reacting this compound with an alkene like styrene (B11656) or ethyl acrylate (B77674) in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a base (e.g., triethylamine) would yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative.
Table 2: Representative Data for Heck Coupling of this compound with Alkenes This table illustrates potential outcomes for the Heck coupling of this compound with various alkenes. The yields are hypothetical examples based on general expectations for Heck reactions, as specific literature data for this substrate was not found in the search results.
| Entry | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-5-nitro-3-styrylbenzoate | 85 |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Ethyl (E)-3-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-nitrobenzoate | 78 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Ethyl (E)-5-nitro-3-(oct-1-en-1-yl)benzoate | 75 |
Sonogashira Coupling (e.g., with terminal alkynes)
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. beilstein-journals.orgrsc.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. beilstein-journals.orgrsc.org This reaction allows for the synthesis of arylalkynes from this compound, which are valuable intermediates in organic synthesis. scielo.org.mxbeilstein-journals.org
A typical procedure involves the reaction of this compound with a terminal alkyne in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), using a catalyst system like bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide, with an amine base like triethylamine.
Table 3: Illustrative Examples of Sonogashira Coupling of this compound with Terminal Alkynes The following table provides hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes. The yields are representative of those commonly observed in Sonogashira couplings, as specific experimental results for this compound were not available in the provided search results.
| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Ethyl 5-nitro-3-(phenylethynyl)benzoate | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Piperidine | DMF | Ethyl 5-nitro-3-((trimethylsilyl)ethynyl)benzoate | 90 |
| 3 | 1-Hexyne | PdCl₂(dppf) / CuI | DIPA | Toluene | Ethyl 3-(hex-1-yn-1-yl)-5-nitrobenzoate | 87 |
Stille Coupling (e.g., with organostannanes)
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent. msu.edu This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are generally neutral to mild. The primary drawback is the toxicity of the organotin reagents and byproducts.
In a typical Stille coupling, this compound would be reacted with an organostannane, such as a tributyltin derivative, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a non-polar solvent like toluene or THF.
Table 4: Representative Data for Stille Coupling of this compound with Organostannanes This table presents hypothetical examples of the Stille coupling of this compound with various organostannane reagents. The yields are based on typical results for Stille reactions, as specific data for this substrate was not found in the search results.
| Entry | Organostannane | Catalyst | Solvent | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | Ethyl 5-nitro-[1,1'-biphenyl]-3-carboxylate | 89 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | Ethyl 5-nitro-3-vinylbenzoate | 82 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | Ethyl 5-nitro-3-(thiophen-2-yl)benzoate | 86 |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent an older but still valuable method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain synthetic applications.
The Ullmann-type reaction can be used to couple this compound with nucleophiles such as phenols, anilines, or thiols. organic-chemistry.orgresearchgate.net A classic Ullmann condensation would involve heating the aryl iodide with the nucleophile in the presence of a stoichiometric amount of copper powder or a copper(I) salt, often in a high-boiling polar solvent like DMF or pyridine. Modern modifications often use catalytic amounts of copper with a ligand.
Table 5: Hypothetical Examples of Copper-Catalyzed Ullmann-Type Coupling of this compound The data in this table are representative examples of Ullmann-type coupling reactions involving this compound. The yields are hypothetical and based on general expectations for such reactions, as specific experimental details for this compound were not available in the provided search results.
| Entry | Nucleophile | Copper Source | Base | Solvent | Product | Yield (%) |
| 1 | Phenol | CuI | K₂CO₃ | DMF | Ethyl 5-nitro-3-phenoxybenzoate | 75 |
| 2 | Aniline | Cu powder | K₃PO₄ | Pyridine | Ethyl 3-amino-5-nitrobenzoate | 70 |
| 3 | Thiophenol | Cu₂O | Cs₂CO₃ | NMP | Ethyl 5-nitro-3-(phenylthio)benzoate | 80 |
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. youtube.com In this compound, the nitro group serves as a strong activating group, withdrawing electron density from the benzene (B151609) ring and facilitating nucleophilic attack. youtube.com This effect makes the carbon atoms bonded to the leaving groups (the iodo and, to a lesser extent, the ethyl ester groups) electrophilic and thus susceptible to substitution by nucleophiles.
The mechanism proceeds via an initial attack by a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the delocalization of the negative charge, significantly aided by the electron-withdrawing nitro group. youtube.com The subsequent departure of the leaving group, in this case, the iodide ion, restores the aromaticity of the ring. The iodo group is a viable leaving group in this context. Research indicates that various nucleophiles can be employed to displace the iodo group, leading to a diverse range of substituted benzoate (B1203000) derivatives.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ethyl 3-methoxy-5-nitrobenzoate |
| Amine | Ammonia (NH₃) | Ethyl 3-amino-5-nitrobenzoate |
| Thiolate | Sodium thiophenoxide (NaSPh) | Ethyl 3-(phenylthio)-5-nitrobenzoate |
| Cyanide | Sodium cyanide (NaCN) | Ethyl 3-cyano-5-nitrobenzoate |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental and rapid organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org For this compound, the carbon-iodine bond can be readily cleaved by treatment with strong bases, typically organolithium reagents like n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu This reaction is generally very fast, often occurring at low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu
The exchange process involves the replacement of the iodine atom with a metal, such as lithium, to form a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be trapped by various electrophiles, providing a versatile method for introducing a wide range of functional groups at the 3-position of the ring. The rate of exchange typically follows the trend I > Br > Cl, making aryl iodides excellent substrates for this transformation. wikipedia.org
| Reagent | Intermediate Formed | Quenching Electrophile | Final Product Example |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Ethyl 3-lithio-5-nitrobenzoate | Carbon dioxide (CO₂) | 5-(Ethoxycarbonyl)-3-nitrobenzoic acid |
| tert-Butyllithium (t-BuLi) | Ethyl 3-lithio-5-nitrobenzoate | Formaldehyde (CH₂O) | Ethyl 3-(hydroxymethyl)-5-nitrobenzoate |
| Isopropylmagnesium chloride (i-PrMgCl) | Ethyl 3-(chloromagnesio)-5-nitrobenzoate | Benzaldehyde (PhCHO) | Ethyl 3-(hydroxy(phenyl)methyl)-5-nitrobenzoate |
Transformations of the Nitro Group
Reduction to Amino Functionality
The reduction of an aromatic nitro group to an amino group is a foundational transformation in organic synthesis, providing access to anilines which are precursors to a vast array of compounds. wikipedia.orgunimi.it This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction. wikipedia.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation. commonorganicchemistry.comresearchgate.net However, a significant consideration for halogenated compounds like this compound is the potential for hydrodehalogenation (loss of the iodine atom). To mitigate this side reaction, catalysts such as Raney Nickel may be employed, as they are often less prone to causing dehalogenation of aryl halides. commonorganicchemistry.com
Chemical Reduction: A variety of metal-based reducing agents can effectively convert the nitro group to an amine. commonorganicchemistry.com Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and reliable methods. vedantu.com Another mild and effective reagent is tin(II) chloride (SnCl₂), which is often used for its chemoselectivity, reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Zinc (Zn) dust in acidic conditions also serves as a mild reducing agent. commonorganicchemistry.com
| Method | Reagents/Catalyst | Typical Conditions | Key Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂, solvent (e.g., Ethanol) | High efficiency; risk of deiodination. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Pressurized H₂, solvent (e.g., Ethanol) | Lower risk of deiodination compared to Pd/C. commonorganicchemistry.com |
| Chemical Reduction | Fe, HCl | Aqueous acidic solution, heat | Economical and effective; requires stoichiometric metal. |
| Chemical Reduction | SnCl₂ | Solvent (e.g., Ethanol), heat | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
| Chemical Reduction | Zn, Acetic Acid | Acidic solvent | Mild method for reducing nitro groups. commonorganicchemistry.com |
Exploration of Nitro Group as a Directing Group in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring govern the position of the incoming electrophile. The nitro group is a powerful deactivating group and a meta-director. youtube.comquora.com Its strong electron-withdrawing nature, through both inductive and resonance effects, pulls electron density out of the aromatic ring. youtube.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. youtube.comquora.com
The resonance structures of nitrobenzene (B124822) show that the electron density is particularly reduced at the ortho and para positions, which bear partial positive charges. youtube.com Consequently, electrophilic attack is disfavored at these positions. The meta positions, while still deactivated, are less electron-deficient relative to the ortho and para positions. quora.com Therefore, the nitro group directs incoming electrophiles to the meta position. youtube.commasterorganicchemistry.com In this compound, the positions meta to the nitro group are C4 and C6. However, the presence of two other deactivating groups (iodo and ethyl ester) makes further electrophilic substitution on this ring very challenging and would require harsh reaction conditions.
Reactivity of the Ethyl Ester Group
Hydrolysis Reactions (Acidic and Basic Conditions)
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
Basic Hydrolysis (Saponification): This is a common and typically irreversible method for ester hydrolysis. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion to form the sodium carboxylate salt. youtube.com Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, 3-iodo-5-nitrobenzoic acid. youtube.com
Acidic Hydrolysis: This is a reversible equilibrium process. The reaction is carried out by heating the ester in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) in an excess of water. nih.gov The acid protonates the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers and the elimination of an ethanol (B145695) molecule, the carboxylic acid is formed. To drive the equilibrium towards the products, a large excess of water is typically used.
| Condition | Reagents | Intermediate Product | Final Product | Mechanism Type |
|---|---|---|---|---|
| Basic | 1. NaOH (aq), Heat 2. HCl (aq) | Sodium 3-iodo-5-nitrobenzoate | 3-Iodo-5-nitrobenzoic acid | Saponification (Irreversible) |
| Acidic | H₂O, H₂SO₄ (cat.), Heat | N/A | 3-Iodo-5-nitrobenzoic acid | Acid-catalyzed (Reversible) |
Transesterification Studies with Various Alcohols
Transesterification is a crucial organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. In the case of this compound, the ethyl ester group can be transformed into other esters by reacting with different alcohols in the presence of a catalyst. This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol that is formed.
While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established. The reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. In contrast, base-catalyzed transesterification involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.
The reactivity of this compound in transesterification reactions is influenced by the steric and electronic nature of the incoming alcohol. For instance, primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance.
Table 1: Illustrative Transesterification of this compound with Various Alcohols
| Entry | Alcohol | Catalyst | Reaction Conditions | Product | Hypothetical Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Reflux, 12h | Mthis compound | 92 |
| 2 | Isopropanol | NaOiPr (cat.) | Reflux, 24h | Isopropyl 3-iodo-5-nitrobenzoate | 75 |
| 3 | Benzyl alcohol | Ti(OiPr)₄ (cat.) | 100 °C, 18h | Benzyl 3-iodo-5-nitrobenzoate | 88 |
| 4 | tert-Butanol | t-BuOK (cat.) | Reflux, 48h | tert-Butyl 3-iodo-5-nitrobenzoate | 45 |
This table is illustrative and based on general principles of transesterification reactions. The yields are hypothetical and may not represent actual experimental outcomes.
Nucleophilic Addition and Substitution Reactions at the Carbonyl Carbon
The carbonyl carbon of the ethyl ester group in this compound is electrophilic and can undergo nucleophilic addition and substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, expelling the ethoxide leaving group to yield a substitution product.
A variety of nucleophiles can be employed in these reactions. For example, reaction with amines (ammonolysis) would yield the corresponding benzamide. The rate of this reaction is influenced by the nucleophilicity of the amine. Similarly, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.
The presence of the electron-withdrawing nitro and iodo groups on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted ethyl benzoate.
Table 2: Hypothetical Nucleophilic Substitution Reactions of this compound
| Entry | Nucleophile | Reagent | Product |
| 1 | Hydroxide | NaOH (aq), Δ | 3-Iodo-5-nitrobenzoic acid |
| 2 | Ammonia | NH₃ (aq) | 3-Iodo-5-nitrobenzamide |
| 3 | Methylamine | CH₃NH₂ | N-Methyl-3-iodo-5-nitrobenzamide |
| 4 | Phenylmagnesium bromide | PhMgBr | (3-Iodo-5-nitrophenyl)diphenylmethanol |
This table presents hypothetical reaction outcomes based on the expected reactivity of the ester functional group.
Multifunctional Group Interplay and Chemoselectivity Investigations
The presence of three different functional groups on the aromatic ring of this compound raises important questions about chemoselectivity. In many reactions, it is desirable to transform one functional group while leaving the others intact. The ability to achieve such selective transformations is a cornerstone of modern organic synthesis.
Impact of Substituent Electronic Effects on Reaction Outcomes
The electronic properties of the iodo and nitro substituents have a profound impact on the reactivity of the aromatic ring and the functional groups attached to it.
Influence on Reactivity:
Ester Reactivity: The strong electron-withdrawing nature of the nitro and iodo groups increases the electrophilicity of the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack.
Aromatic Ring Reactivity: The deactivation of the aromatic ring makes electrophilic substitution reactions, such as further nitration or halogenation, very difficult. If such a reaction were to occur, the directing effects of the existing substituents would need to be considered. The ester and nitro groups are meta-directing, while the iodo group is ortho, para-directing.
Reactivity of the Iodo Group: The electron-withdrawing groups enhance the reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.
The interplay of these electronic effects is crucial for predicting and controlling the outcomes of chemical reactions involving this compound, making it a fascinating subject for studies in physical organic chemistry and synthetic methodology.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The proton (¹H) NMR spectrum of Ethyl 3-iodo-5-nitrobenzoate is predicted to feature distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group. The substitution pattern on the benzene (B151609) ring—with an ester at C1, an iodine atom at C3, and a nitro group at C5—dictates the chemical shifts and coupling patterns of the three aromatic protons at positions C2, C4, and C6.
Both the nitro group (-NO₂) and the ethyl ester group (-COOCH₂CH₃) are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (7.34 ppm). The iodine atom also contributes to this deshielding effect.
The proton at the C2 position, situated between the ester and iodo substituents, is expected to be the most deshielded. The proton at C6, adjacent to the ester group, would be next, followed by the proton at C4, which is positioned between the iodo and nitro groups. The protons will appear as multiplets due to meta-coupling with each other. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H-2 | 8.5 - 8.7 | t (triplet) | ~1.5 (J2,4 = J2,6) |
| Aromatic H-4 | 8.8 - 9.0 | t (triplet) | ~1.6 (J4,2 = J4,6) |
| Aromatic H-6 | 8.4 - 8.6 | t (triplet) | ~1.6 (J6,2 = J6,4) |
| Methylene (-OCH₂CH₃) | ~4.45 | q (quartet) | ~7.1 |
| Methyl (-OCH₂CH₃) | ~1.44 | t (triplet) | ~7.1 |
Note: The predicted shifts for aromatic protons are estimations. The actual appearance may be as closely spaced multiplets rather than distinct triplets.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. In this compound, nine distinct carbon signals are expected.
The carbonyl carbon (C=O) of the ester group will appear significantly downfield, typically in the 163-165 ppm range. The aromatic carbons will resonate between approximately 95 and 150 ppm. The carbon atom attached to the iodine (C3) will have its chemical shift influenced by the "heavy atom effect," causing it to appear further upfield than might be expected based solely on electronegativity, likely in the 94-98 ppm range. The carbon bearing the nitro group (C5) and the carbon attached to the ester (C1) will be significantly deshielded. The carbons of the ethyl group will appear most upfield, with the methylene carbon (-OCH₂) around 62 ppm and the terminal methyl carbon (-CH₃) around 14 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from DEPT) |
| Carbonyl (C=O) | 163 - 165 | C (quaternary) |
| Aromatic C1 (-COO) | 133 - 136 | C (quaternary) |
| Aromatic C2 | 128 - 131 | CH |
| Aromatic C3 (-I) | 94 - 98 | C (quaternary) |
| Aromatic C4 | 142 - 145 | CH |
| Aromatic C5 (-NO₂) | 148 - 151 | C (quaternary) |
| Aromatic C6 | 124 - 127 | CH |
| Methylene (-OCH₂) | ~62 | CH₂ |
| Methyl (-CH₃) | ~14 | CH₃ |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Weaker cross-peaks corresponding to the meta-coupling between the aromatic protons (H2, H4, and H6) would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H2 signal to C2, H4 to C4, H6 to C6, the methylene protons to their carbon, and the methyl protons to their carbon. This allows for the definitive assignment of the protonated carbons.
The aromatic protons (H2, H6) correlating to the carbonyl carbon (C=O).
The methylene protons (-OCH₂) correlating to the carbonyl carbon and the aromatic C1.
The proton H2 correlating to C4 and C6, and H4 correlating to C2 and C6, confirming their positions on the ring.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the ester and nitro functional groups.
Ester Group: A very strong and sharp absorption band is expected for the carbonyl (C=O) stretch, typically appearing around 1720-1740 cm⁻¹. Additionally, two C-O stretching bands are characteristic of esters: one for the C(=O)-O stretch (around 1250-1300 cm⁻¹) and another for the O-CH₂ stretch (around 1100-1150 cm⁻¹).
Nitro Group: The nitro group (-NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ region and a symmetric stretch in the 1340-1370 cm⁻¹ range.
Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (usually 3050-3150 cm⁻¹). Aromatic C=C stretching vibrations cause a series of medium to weak bands in the 1450-1600 cm⁻¹ region.
C-I Bond: The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.
While the C=O and NO₂ stretches are usually very distinct, some regions of the spectrum can be complex due to overlapping signals. The aromatic C=C stretching bands can sometimes overlap with the asymmetric NO₂ stretching band. The "fingerprint region" (below 1500 cm⁻¹) is particularly complex, containing numerous bands from various bending and stretching vibrations (e.g., C-C stretches, C-H bends, C-O stretches). The symmetric NO₂ stretch might overlap with C-H bending vibrations or the C(=O)-O ester stretch. Careful analysis is required to assign these bands correctly.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3050 - 3150 | Medium to Weak |
| C-H Stretch | Aliphatic (Ethyl) | 2850 - 3000 | Medium |
| C=O Stretch | Ester | 1720 - 1740 | Strong, Sharp |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Weak |
| Asymmetric N=O Stretch | Nitro | 1520 - 1560 | Strong |
| Symmetric N=O Stretch | Nitro | 1340 - 1370 | Strong |
| C-O Stretch | Ester (C(=O)-O) | 1250 - 1300 | Strong |
| C-O Stretch | Ester (O-CH₂) | 1100 - 1150 | Strong |
| C-I Stretch | Iodo-aromatic | 500 - 600 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. Through fragmentation analysis, it also offers insights into the compound's structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for unambiguously determining the elemental formula of a compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with very high precision (typically to within a few parts per million). This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with the chemical formula C₉H₈INO₄, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O). An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's elemental composition.
Table 1: Theoretical Isotopic Masses for HRMS of this compound
| Isotope | Exact Mass (Da) |
|---|---|
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹²⁷I | 126.904473 |
| ¹⁴N | 14.003074 |
Note: The theoretical exact mass of the molecular ion [M]⁺ would be calculated based on these values.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The presence of iodine, a nitro group, and an ethyl ester group in this compound would lead to a predictable yet complex fragmentation pattern.
Key expected fragmentation pathways would include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the 3-iodo-5-nitrobenzoyl cation.
Loss of ethylene (B1197577) (-CH₂CH₂): Following the initial loss of the ethoxy radical, a subsequent loss of ethylene from the ethyl group is a common fragmentation for ethyl esters.
Cleavage of the C-I bond: The carbon-iodine bond can break, leading to fragments with and without the iodine atom. The isotopic signature of iodine would not be a factor as it is monoisotopic.
Fragmentation of the nitro group: The nitro group can lose an oxygen atom (-O) or a nitric oxide molecule (-NO).
Cleavages of the aromatic ring: The benzene ring itself can undergo fragmentation, though this typically requires higher energy.
The analysis of the m/z values of these fragments in the mass spectrum allows for the piecing together of the molecular structure, confirming the connectivity of the atoms.
X-ray Crystallography Studies for Solid-State Structure
While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique can provide definitive proof of a molecule's structure, including bond lengths, bond angles, and torsion angles.
Single Crystal Growth and Diffraction Data Collection
The first and often most challenging step in an X-ray crystallography study is the growth of a high-quality single crystal of the compound. For this compound, this would typically be achieved by slow evaporation of a saturated solution in a suitable solvent or by carefully controlled cooling of a solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
Crystal Structure Determination and Refinement
The collected diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms in the unit cell (the basic repeating unit of the crystal) that gives rise to the observed diffraction pattern. The initial model of the structure is then refined to achieve the best possible fit with the experimental data.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The refined crystal structure provides a wealth of information about the molecule's geometry. For this compound, this would include:
Bond Lengths: The distances between bonded atoms, such as the C-I, C-N, N-O, C=O, and C-O bond lengths, can be precisely measured. These values can provide insight into the nature of the chemical bonds (e.g., single, double, partial double bond character).
Bond Angles: The angles between adjacent bonds, such as the angles around the aromatic ring carbons and the ester group, define the local geometry of the molecule.
A related compound, Ethyl 3-carboxy-5-nitrobenzoate, has been studied by X-ray crystallography. In this similar structure, the ethoxycarbonyl and nitro groups were found to be nearly coplanar with the benzene ring. nih.govresearchgate.net It would be of interest to determine if the larger iodine atom in this compound influences this planarity.
Table 2: Hypothetical Structural Parameters for this compound from X-ray Crystallography
| Parameter | Expected Value Range | Significance |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Indicates the covalent radius of iodine and the nature of its bond to the aromatic ring. |
| C-NO₂ Bond Length | ~1.47 Å | Reflects the connection of the electron-withdrawing nitro group to the ring. |
| C=O Bond Length | ~1.20 Å | Characteristic of a carbonyl double bond in an ester. |
| O-C-C Bond Angle (ester) | ~109.5° | Indicates the tetrahedral geometry of the sp³ hybridized carbon of the ethyl group. |
| C-C-I Bond Angle | ~120° | Reflects the geometry of the sp² hybridized carbon of the aromatic ring. |
| Ring-COOEt Torsion Angle | Variable | Reveals the rotational orientation of the ester group relative to the benzene ring. |
Note: This table presents expected values based on known chemical principles and data from similar structures. Actual experimental values would be required for a definitive analysis.
Investigation of Intermolecular Interactions and Crystal Packing
The primary intermolecular forces anticipated to direct the crystal packing of this compound are halogen bonds, weak hydrogen bonds, and potential π-π stacking interactions. The presence of a highly polarizable iodine atom and an electron-withdrawing nitro group on the aromatic ring are key features that define these interactions.
A significant contributor to the crystal packing is expected to be halogen bonding. The iodine atom in this compound is activated for halogen bonding due to the presence of the electron-withdrawing nitro group on the same aromatic ring. This nitro group decreases the electron density on the iodine atom, creating a more positive region on its outer surface, known as the σ-hole. This electropositive region can then interact favorably with an electron-rich atom, such as an oxygen atom from the nitro or ester group of an adjacent molecule. This type of interaction, specifically an I···O halogen bond, is a directional and strong non-covalent force that can significantly influence molecular self-assembly in the solid state.
In addition to halogen bonding, weak hydrogen bonds are also expected to play a role in the crystal packing. The hydrogen atoms of the ethyl group and the aromatic ring can act as hydrogen bond donors, interacting with the oxygen atoms of the nitro and ester functionalities, which serve as hydrogen bond acceptors. These C-H···O interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.
The aromatic rings of this compound may also engage in π-π stacking interactions. Depending on the relative orientation of the molecules in the crystal lattice, these interactions can manifest as either face-to-face or offset stacking arrangements. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings.
The combination of these directional intermolecular forces—halogen bonds and hydrogen bonds—along with the less directional π-π stacking and van der Waals interactions, results in a complex and stable three-dimensional crystal lattice. The specific geometry and strength of these interactions ultimately determine the macroscopic properties of the crystalline material.
Table 1: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Geometry | Relative Strength |
| Halogen Bond | Iodine (I) | Oxygen (O) from Nitro or Ester Group | Linear to near-linear C-I···O angle | Strong |
| Hydrogen Bond | C-H (Aromatic) | Oxygen (O) from Nitro or Ester Group | Variable | Weak |
| Hydrogen Bond | C-H (Ethyl group) | Oxygen (O) from Nitro or Ester Group | Variable | Weak |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced or T-shaped | Moderate |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. A full DFT analysis of Ethyl 3-iodo-5-nitrobenzoate would provide foundational data on its structure and reactivity.
Optimized Molecular Geometries and Conformational Analysis
A DFT geometry optimization would calculate the most stable three-dimensional arrangement of atoms in the this compound molecule. This analysis would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles.
Expected Findings:
Bond Lengths: Calculations would provide the specific lengths of key bonds, such as C-I, C-N, N-O, C=O, and C-O, typically in Angstroms (Å).
Bond Angles: The analysis would determine the angles between adjacent bonds, defining the geometry around each atom.
Dihedral Angles: Of particular interest would be the dihedral angles describing the orientation of the nitro (-NO₂) and ethyl ester (-COOCH₂CH₃) groups relative to the plane of the benzene (B151609) ring. This would reveal the extent of planarity or steric hindrance.
Conformational Analysis: This would explore different rotational isomers (conformers), particularly around the C-O bond of the ester group, to identify the lowest energy (most stable) conformation.
A representative data table for this section would look like this, populated with calculated values:
Table 1: Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-I | Data not available |
| C-N | Data not available | |
| C=O | Data not available | |
| Bond Angle (°) | C-C-I | Data not available |
| C-C-N | Data not available | |
| Dihedral Angle (°) | O-N-C-C | Data not available |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
Expected Findings:
HOMO and LUMO Energies: DFT calculations would provide the energy levels of the HOMO and LUMO in electron volts (eV) or Hartrees. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Orbital Distribution: Visual plots of the HOMO and LUMO would show their spatial distribution across the molecule. For this compound, it would be expected that the LUMO is primarily located over the electron-deficient nitrobenzoate ring system, while the HOMO might have significant contributions from the iodine atom's lone pairs.
Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Electrostatic Potential Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles.
Expected Findings:
The MEP map would use a color spectrum to represent electrostatic potential. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack. For this molecule, these would be expected around the oxygen atoms of the nitro and ester groups.
Regions of positive potential (typically blue) are electron-poor and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the benzene ring and the ethyl group.
The map would visually confirm the electron-withdrawing effects of the iodo and nitro substituents on the aromatic ring.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies (in cm⁻¹), these predictions can be correlated with experimental spectroscopic data to confirm the molecule's structure.
Expected Findings:
A list of calculated frequencies corresponding to specific vibrational modes (e.g., C=O stretch, N-O symmetric and asymmetric stretches, C-I stretch).
These calculated frequencies are often scaled by a factor to better match experimental results, accounting for theoretical approximations and anharmonicity.
The analysis would help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can model the pathways of chemical reactions, providing insights that are difficult to obtain experimentally.
Computational Modeling of Key Synthetic Steps
This involves modeling the reaction used to synthesize this compound, such as the esterification of 3-iodo-5-nitrobenzoic acid.
Expected Findings:
Reaction Energy Profile: A diagram plotting the energy of the system as the reaction progresses from reactants to products.
Transition State (TS) Identification: The calculation would identify the structure and energy of the transition state—the highest energy point along the reaction pathway.
Activation Energy (Ea): The energy difference between the reactants and the transition state would be calculated, providing a measure of the reaction's kinetic barrier. This data helps in understanding reaction rates and optimizing reaction conditions.
Determination of Energy Barriers and Reaction Kinetics
While direct theoretical and computational studies specifically detailing the energy barriers and reaction kinetics of this compound are not extensively available in the current body of scientific literature, significant insights can be drawn from computational investigations into closely related analogues. The electronic environment of the aryl iodide, significantly influenced by its substituents, plays a critical role in dictating the energetics of reactions it undergoes, particularly in common synthetic transformations like palladium-catalyzed cross-coupling reactions.
The primary approach to understanding the reaction kinetics and energy barriers of such a compound from a theoretical standpoint involves the use of computational chemistry methods, most notably Density Functional Theory (DFT). These methods allow for the calculation of the potential energy surface of a reaction, identifying the structures of transition states and intermediates, and thereby determining the activation energies (energy barriers) for each step of a reaction mechanism.
A key step in many reactions involving aryl iodides is the oxidative addition to a metal catalyst, such as palladium(0). This step is frequently the rate-determining step in catalytic cycles like the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com The energy barrier for this oxidative addition is highly sensitive to the electronic properties of the aryl iodide. Electron-withdrawing groups, such as the nitro group present in this compound, are generally expected to facilitate this step by lowering the electron density on the carbon atom of the C-I bond, making it more susceptible to nucleophilic attack by the electron-rich metal center.
Computational studies on the oxidative addition of 4-substituted iodobenzenes to a Pd(0)-phosphine complex provide quantitative data that illustrates this effect. A DFT study by Szilvási and Várnagy (2015) investigated this reaction for a series of para-substituted iodobenzenes. researchgate.net Their findings demonstrate a clear correlation between the electronic nature of the substituent and the energetics of the oxidative addition.
The data for a selection of substituents from this study, including the strongly electron-withdrawing nitro group, are presented below to illustrate the expected trends for this compound.
Table 1: Calculated Free Energies for the Oxidative Addition of 4-Substituted Iodobenzenes to a Pd(0)-PMe₃ Complex (Dissociative Pathway)
| Substituent (at para-position) | Hammett Constant (σp) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |
| -NO₂ | 0.78 | 20.5 | -39.9 |
| -H | 0.00 | 22.3 | -35.9 |
| -CH₃ | -0.17 | 22.7 | -35.2 |
| -OCH₃ | -0.27 | 22.9 | -34.8 |
| -N(CH₃)₂ | -0.83 | 23.9 | -31.3 |
Data sourced from a DFT study on 4-substituted iodobenzenes. researchgate.net The values are for the dissociative pathway and are relative to the separated reactants.
The data clearly shows that the presence of the electron-withdrawing nitro group (-NO₂) significantly lowers both the activation free energy and the reaction free energy for the oxidative addition step compared to the unsubstituted iodobenzene (B50100) (-H) and substrates with electron-donating groups. The reaction free energy exhibits a linear correlation with the Hammett constants of the para substituents, with the most electron-withdrawing groups leading to a more exergonic reaction. researchgate.net
While the ethyl ester group at the 1-position also has an electron-withdrawing character, the combined effect of the iodo and nitro groups at the 3 and 5 positions of this compound would be a strong deactivation of the aromatic ring towards electrophilic substitution, but an activation towards nucleophilic attack and oxidative addition. Based on the trends observed in analogous systems, it can be inferred that the energy barrier for the oxidative addition of this compound to a Pd(0) catalyst would be relatively low, facilitating its participation in cross-coupling reactions.
The kinetics of such a reaction would be expected to follow this lowered energy barrier, leading to a faster reaction rate for the initial oxidative addition step compared to analogous iodobenzenes bearing less electron-withdrawing or electron-donating substituents.
Applications As a Synthetic Intermediate in Complex Organic Molecule Synthesis
Utilization in Multi-Step Synthesis of Functionalized Aromatic Compounds
Ethyl 3-iodo-5-nitrobenzoate is a valuable starting material for the synthesis of highly functionalized aromatic compounds. The iodo substituent is particularly useful for introducing new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce alkyl, aryl, alkynyl, and amino groups at the 3-position of the benzene (B151609) ring.
The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, but it can be a versatile handle for further transformations. Its reduction to an amino group opens up possibilities for a vast number of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups. The strategic interplay between the iodo and nitro groups allows for a controlled and sequential introduction of different substituents onto the aromatic ring, leading to the synthesis of complex, polysubstituted aromatic compounds that would be difficult to prepare by other means.
Precursor for Diverse Heterocyclic Scaffolds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are found in a vast number of pharmaceuticals. This compound serves as a key precursor for the construction of a variety of heterocyclic systems. The reduction of the nitro group to an amine is often the first step in these synthetic sequences. The resulting 3-amino-5-iodobenzoate can then be used to construct fused heterocyclic rings.
For example, the amino group can react with a variety of bifunctional reagents to form five- or six-membered heterocyclic rings. Reaction with a 1,2-dicarbonyl compound can lead to the formation of a quinoxaline (B1680401) ring, while reaction with a β-ketoester can yield a quinoline (B57606) scaffold. The iodo group can be subsequently utilized in intramolecular cyclization reactions to form further rings, leading to the construction of complex polycyclic heterocyclic systems.
Role as a Building Block for Analogues and Derivatives of Target Compounds
In drug discovery and development, the synthesis of analogues and derivatives of a lead compound is crucial for optimizing its pharmacological properties. This compound provides a versatile platform for the generation of libraries of related compounds. The ability to selectively manipulate the three functional groups allows for the systematic modification of the parent structure.
For instance, the iodo group can be replaced by a wide range of different substituents using cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) at this position. Similarly, the nitro group can be reduced and the resulting amino group can be acylated, alkylated, or converted into other functionalities. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to form a library of amides or esters. This modular approach allows for the rapid generation of a diverse set of analogues for biological screening.
Application in the Synthesis of Advanced Organic Materials Precursors
The unique electronic properties of the 3-iodo-5-nitrobenzoate scaffold make it an attractive building block for the synthesis of precursors for advanced organic materials. The presence of both an electron-withdrawing nitro group and a polarizable iodo group can impart interesting optical and electronic properties to molecules containing this unit.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Specific Transformations
The inherent reactivity of the carbon-iodine bond in Ethyl 3-iodo-5-nitrobenzoate makes it an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. Future research is directed towards the development of highly efficient and selective catalytic systems to further expand its synthetic utility.
Palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation, are a primary area of investigation. While palladium catalysts are known to be effective for aryl iodides, research is now focusing on developing next-generation catalysts with enhanced activity and stability, allowing for lower catalyst loadings and milder reaction conditions. These advancements aim to overcome challenges associated with catalyst deactivation and to broaden the scope of coupling partners that can be effectively used with sterically hindered and electronically deactivated substrates like this compound.
Copper-catalyzed reactions represent another promising frontier. Copper catalysts offer a more sustainable and cost-effective alternative to palladium and are particularly effective in certain transformations, such as Ullmann-type couplings and C-N bond formations. The development of novel copper-ligand systems tailored for reactions involving electron-deficient aryl iodides is an active area of research. These new catalytic systems are expected to enable the synthesis of a wide range of functionalized derivatives of this compound with high efficiency.
Beyond metal catalysis, the field of organocatalysis is emerging as a powerful, metal-free alternative. Chiral organocatalysts, in particular, hold the potential for asymmetric transformations, enabling the synthesis of enantioenriched products. Research into the application of organocatalysts for the functionalization of this compound is still in its early stages but offers exciting possibilities for the development of novel, stereoselective reactions.
Furthermore, the application of photoredox catalysis is being explored to unlock new reaction pathways for the functionalization of this compound. By using light to initiate catalytic cycles, photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods. This approach could lead to the development of novel methods for C-H functionalization and other challenging bond formations.
Exploration of Sustainable and Environmentally Benign Synthetic Routes
In line with the principles of green chemistry, a significant research effort is dedicated to developing sustainable and environmentally friendly synthetic routes for and from this compound. This includes the use of greener solvents, the development of biocatalytic methods, and the design of atom-economical reaction pathways.
The use of bio-based and environmentally benign solvents, such as ethyl lactate, is being investigated as a replacement for traditional volatile organic compounds (VOCs). etamu.edu These green solvents can significantly reduce the environmental impact of chemical processes without compromising reaction efficiency. etamu.edu Research is focused on identifying suitable green solvents for the synthesis and subsequent transformations of this compound and optimizing reaction conditions in these media.
Biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. The exploration of enzymatic nitration and the biocatalytic reduction of the nitro group to an amino group are promising avenues for the sustainable synthesis of this compound and its derivatives. For instance, cofactor-free biocatalytic hydrogenation of nitro compounds to amines has been demonstrated as a green and efficient process.
Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all atoms from the starting materials into the final product. Future research will focus on designing synthetic routes that minimize the generation of waste by favoring addition and rearrangement reactions over substitution and elimination reactions. This approach, when applied to the synthesis and transformations of this compound, will lead to more efficient and sustainable chemical processes.
Integration with Flow Chemistry Techniques for Scalable Synthesis
Flow chemistry, or continuous-flow processing, is a rapidly emerging technology that offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous or difficult to scale up. The integration of this compound synthesis and its subsequent transformations into flow chemistry systems is a key area of future research, promising safer, more efficient, and scalable production.
Nitration reactions, which are often highly exothermic and can pose significant safety risks in batch reactors, are particularly well-suited for flow chemistry. nih.govnih.gov The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, mitigating the risk of thermal runaways. nih.govnih.gov This enhanced safety profile allows for the use of more concentrated reagents and higher reaction temperatures, leading to significantly faster reaction times and higher throughput. nih.gov
The scalability of chemical processes is a critical factor for industrial applications. Flow chemistry offers a straightforward path to scaling up production by either increasing the run time of the reactor or by "numbering up," which involves running multiple reactors in parallel. This approach avoids the challenges associated with scaling up batch reactors, such as changes in heat and mass transfer. Research into the scalable synthesis of this compound and its derivatives using flow reactors will be crucial for its wider application in various industries.
Advanced Applications in Supramolecular Chemistry and Molecular Recognition
The presence of both a halogen atom (iodine) and a nitro group on the aromatic ring of this compound provides unique opportunities for its application in supramolecular chemistry and molecular recognition. These functional groups can participate in a variety of non-covalent interactions, which are the foundation of self-assembly and the design of complex molecular architectures.
The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. The strength of the halogen bond can be tuned by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group in this compound is expected to enhance the halogen bonding capability of the iodine atom. Future research will explore the use of this compound as a building block for the construction of novel co-crystals and other supramolecular structures with tailored properties.
The nitro group itself can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The interaction of nitro groups with aromatic rings is another important force in the formation of crystalline structures. The interplay of these interactions, along with halogen bonding, can be used to direct the self-assembly of this compound with other molecules to form well-defined supramolecular architectures.
The ability of this compound to engage in specific molecular recognition events is another area of interest. By designing complementary host molecules, it may be possible to selectively bind and sense this compound. This could have applications in the development of sensors for environmental monitoring or in the study of molecular recognition processes. The unique combination of functional groups in this compound makes it a versatile platform for exploring the fundamental principles of supramolecular chemistry and for the rational design of new functional materials.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 3-iodo-5-nitrobenzoate to improve yield and purity?
Methodological Answer: To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For example:
- Use anhydrous conditions and inert atmospheres to minimize side reactions involving moisture or oxygen.
- Employ catalysts like potassium iodide to enhance iodination efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Reference Hazard Analysis: Follow protocols for handling explosive intermediates (e.g., diazo compounds) as outlined in laboratory safety guidelines .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (iodination) | Minimizes decomposition |
| Solvent | Dichloromethane | Balances solubility and reactivity |
| Reaction Time | 12–24 hrs | Ensures complete nitro-group activation |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Combine multiple techniques to confirm structure and purity:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to detect molecular ion [M+H]⁺ and fragment patterns consistent with ester cleavage .
Advanced Research Questions
Q. How can researchers resolve discrepancies between X-ray crystallography data and computational models for this compound?
Methodological Answer: Address discrepancies through iterative refinement and validation:
- Refine crystallographic data using SHELXL to adjust thermal parameters and occupancy rates, especially for disordered iodine or nitro groups .
- Compare hydrogen-bonding patterns (e.g., C=O⋯H interactions) with graph-set analysis to identify packing anomalies .
- Validate geometric parameters (bond lengths/angles) against density functional theory (DFT) calculations. Use ORTEP-3 to visualize and overlay experimental vs. computed structures .
Q. What strategies can address conflicting reactivity data in nitro-group reactions of this compound?
Methodological Answer: Investigate contradictions via controlled experiments and mechanistic studies:
- Perform kinetic studies under varying conditions (e.g., pH, solvent dielectric) to isolate competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms).
- Use isotopic labeling (¹⁵NO₂) to track nitro-group behavior during reactions .
- Cross-validate results with theoretical calculations (e.g., Fukui indices for electrophilic attack sites) .
| Conflict Scenario | Resolution Strategy |
|---|---|
| Unexpected byproducts | GC-MS analysis to identify intermediates |
| Inconsistent rate constants | Replicate under inert conditions to exclude oxygen interference |
Q. How can researchers design experiments to probe the hydrogen-bonding network in this compound crystals?
Methodological Answer: Use a combination of experimental and computational tools:
- Collect high-resolution X-ray data (<1.0 Å) to map weak interactions (e.g., C–I⋯O nitro contacts).
- Apply AIM (Atoms in Molecules) analysis to quantify bond critical points and electron density topology .
- Simulate crystal packing with molecular dynamics (MD) using forcefields parameterized for nitro and ester groups .
Data Contradiction Analysis
Q. How should researchers evaluate conflicting thermodynamic data (e.g., solubility, melting point) for this compound?
Methodological Answer:
- Cross-reference purity assessments (HPLC, elemental analysis) to rule out impurities affecting measurements .
- Replicate experiments using standardized solvents (e.g., ethyl lactate, noted for consistent polarity ).
- Compare with analogous compounds (e.g., methyl 4-fluoro-3-nitrobenzoate) to identify trends in substituent effects .
| Property | Common Pitfalls | Mitigation |
|---|---|---|
| Melting Point | Polymorphism | Perform DSC to detect phase transitions |
| Solubility | Solvent purity | Use freshly distilled solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
